molecular formula C21H20O5 B2915249 3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 859139-11-0

3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No. B2915249
CAS RN: 859139-11-0
M. Wt: 352.386
InChI Key: DSYVPRXUVIITHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chromen-4-one core, functional group modifications, and regioselective substitutions. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, borate-containing benzene rings and anisole structures have been employed in the design of synthetic pathways .


Molecular Structure Analysis

The molecular structure of 3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography. The optimized structure obtained from density functional theory (DFT) aligns well with the crystal structure observed via X-ray diffraction. These analyses confirm the arrangement of atoms, bond lengths, and stereochemistry .

Scientific Research Applications

Synthesis and Characterization

Chromene derivatives are synthesized through various organic reactions, offering insights into their structural and chemical properties. Pimenova et al. (2003) discussed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a chromene derivative, illustrating the versatility of chromene scaffolds in organic synthesis Pimenova et al., 2003.

Antibacterial Effects

Chromenes have been reported to possess antibacterial properties, making them valuable in the development of new antimicrobial agents. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating their high level of antibacterial activity against common pathogens Behrami & Dobroshi, 2019.

Applications in Material Science

In material science, chromene derivatives are explored for their photophysical properties. Uchiyama et al. (2006) described the unusual fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential in developing new fluorogenic sensors Uchiyama et al., 2006.

Catalysis and Organic Synthesis

Chromene derivatives also find applications in catalysis and as intermediates in the synthesis of complex organic molecules. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition for synthesizing warfarin and its analogs, demonstrating the utility of chromene-based compounds in medicinal chemistry Alonzi et al., 2014.

Safety and Hazards

Safety considerations include toxicity, handling precautions, and environmental impact. Consult safety data sheets (SDS) provided by suppliers . Proper lab practices, protective gear, and waste disposal protocols are essential.

Future Directions

: Dai, H.-Y., Yang, D.-Z., Liao, W.-P., Wu, F., Zhou, Z., & Huang, Z. (2022). 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-Ethoxybenzyl)-2-(4,4,5

properties

IUPAC Name

3-(2-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-24-15-9-10-16-19(11-15)25-14(3)21(20(16)22)26-18-8-6-5-7-17(18)23-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYVPRXUVIITHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

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